molecular formula C17H14N2O3 B6057162 1-(1,3-benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol

1-(1,3-benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol

Cat. No.: B6057162
M. Wt: 294.30 g/mol
InChI Key: ANJDTJVGOTZACW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol is a synthetic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. The compound consists of a benzodioxole moiety fused with a pyrrole ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized derivatives with altered biological activity.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound modulates biochemical pathways by binding to active sites, inhibiting enzyme activity, or altering receptor function. For instance, it may inhibit tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined benzodioxole and pyrrole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-17-16(11-4-2-1-3-5-11)13(20)9-19(17)12-6-7-14-15(8-12)22-10-21-14/h1-8,18,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJDTJVGOTZACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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